molecular formula C12H7ClF2 B14016115 5-Chloro-2,4-difluoro-1,1'-biphenyl

5-Chloro-2,4-difluoro-1,1'-biphenyl

Cat. No.: B14016115
M. Wt: 224.63 g/mol
InChI Key: XCQADVREVYPOKL-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-1,1'-biphenyl is a halogenated biphenyl compound characterized by a biphenyl backbone substituted with chlorine at position 5 and fluorine atoms at positions 2 and 4 on one phenyl ring. Halogenated biphenyls are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

Molecular Formula

C12H7ClF2

Molecular Weight

224.63 g/mol

IUPAC Name

1-chloro-2,4-difluoro-5-phenylbenzene

InChI

InChI=1S/C12H7ClF2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

XCQADVREVYPOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluoro-1,1’-biphenyl can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of 5-Chloro-2,4-difluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The biphenyl structure can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or hydrogenated biphenyl compounds .

Scientific Research Applications

5-Chloro-2,4-difluoro-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern of halogens on biphenyl derivatives significantly influences their reactivity, lipophilicity, and intermolecular interactions. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
5-Chloro-2,4-difluoro-1,1'-biphenyl Cl (5), F (2,4) C₁₂H₇ClF₂ 230.64 (estimated) High lipophilicity; enhanced metabolic stability due to fluorine substitution
[1,1'-Biphenyl]-3-carboxylic acid (2',4'-dichloro-5-fluoro) Cl (2',4'), F (5), COOH (3) C₁₃H₇Cl₂FO₂ 285.10 Increased polarity due to carboxylic acid; potential for hydrogen bonding
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Cl (5), CH₃ (4'), COOH (2) C₁₄H₁₁ClO₂ 246.69 Methyl group enhances steric bulk; moderate solubility in organic solvents
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) Cl (5, 2,4), OH (phenol) C₁₂H₇Cl₃O₂ 289.54 Broad-spectrum antimicrobial activity; environmental persistence

Key Observations:

  • Lipophilicity: The compound’s logP value (estimated >3.5) is higher than carboxylic acid derivatives (e.g., CAS 1261984-18-2, logP ~2.8), favoring membrane permeability in biological systems .

Environmental and Toxicological Considerations

The fluorine in 5-Chloro-2,4-difluoro-1,1'-biphenyl may reduce persistence compared to polychlorinated analogs, but its ecological impact remains understudied .

Research Findings and Data

Pharmacokinetic Insights

  • Drug Delivery: S-1 (containing a chloro-dihydroxypyridine moiety) demonstrated a 3.5-fold higher plasma AUC of 5-fluorouracil compared to UFT, underscoring the role of halogenated components in modulating drug release .

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